![molecular formula C10H10Cl3NO3S B2786717 N-[2,2,2-trichloro-1-(4-methylbenzenesulfonyl)ethyl]formamide CAS No. 147622-11-5](/img/structure/B2786717.png)
N-[2,2,2-trichloro-1-(4-methylbenzenesulfonyl)ethyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,2,2-trichloro-1-(4-methylbenzenesulfonyl)ethyl]formamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is known for its unique structure, which includes a trichloromethyl group and a sulfonyl group attached to an ethyl formamide backbone.
Mecanismo De Acción
Biochemical Pathways
It has been observed that the compound undergoes unusual transformations when reacted with dipropylamine . This suggests that it may interact with biochemical pathways involving amines.
Pharmacokinetics
Its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[2,2,2-trichloro-1-(4-methylbenzenesulfonyl)ethyl]formamide. Specific details about how these factors influence the compound’s action are currently unknown .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(4-methylbenzenesulfonyl)ethyl]formamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2,2,2-trichloroethanol in the presence of a base, followed by the addition of formamide . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters, thereby optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2,2,2-trichloro-1-(4-methylbenzenesulfonyl)ethyl]formamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce compounds with fewer chlorine atoms.
Aplicaciones Científicas De Investigación
N-[2,2,2-trichloro-1-(4-methylbenzenesulfonyl)ethyl]formamide has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- N-[2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)ethyl]formamide
- N-[2,2,2-trichloro-1-(4-nitrobenzenesulfonyl)ethyl]formamide
- N-[2,2,2-trichloro-1-(4-methoxybenzenesulfonyl)ethyl]formamide
Uniqueness
N-[2,2,2-trichloro-1-(4-methylbenzenesulfonyl)ethyl]formamide is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and biological activity. This structural variation can lead to different interactions with molecular targets compared to its analogs.
Propiedades
IUPAC Name |
N-[2,2,2-trichloro-1-(4-methylphenyl)sulfonylethyl]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO3S/c1-7-2-4-8(5-3-7)18(16,17)9(14-6-15)10(11,12)13/h2-6,9H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEZCNFMTMDFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(Cl)(Cl)Cl)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

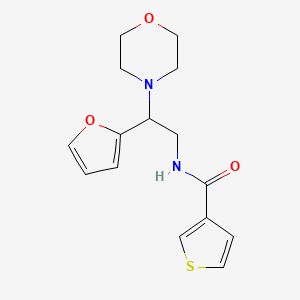
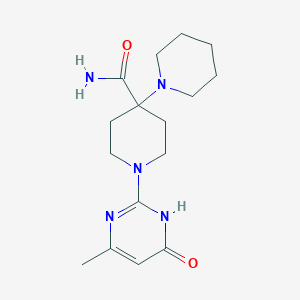
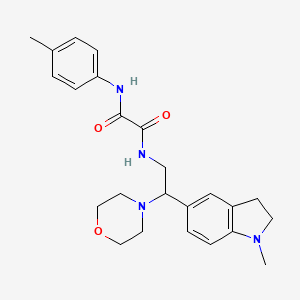
![3-(2,5-dimethylbenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2786641.png)
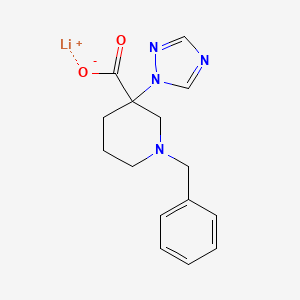
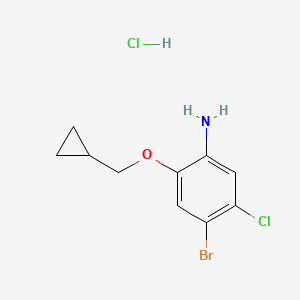
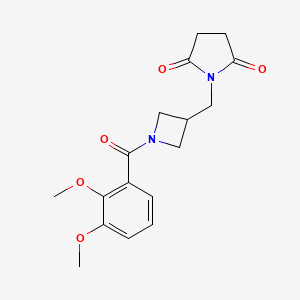
![1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine](/img/structure/B2786646.png)
![N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl](/img/structure/B2786649.png)



![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2786656.png)
